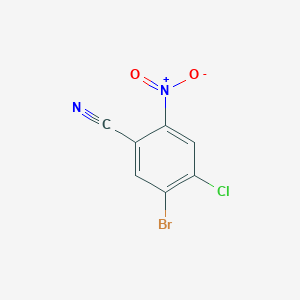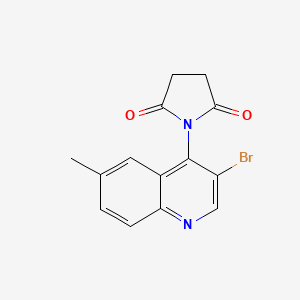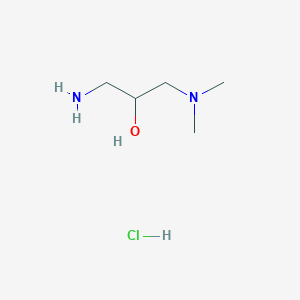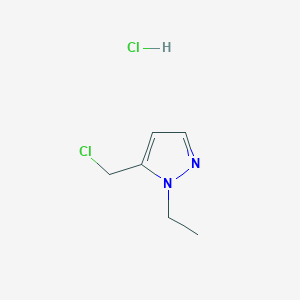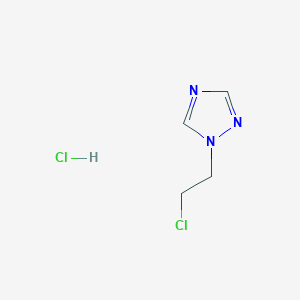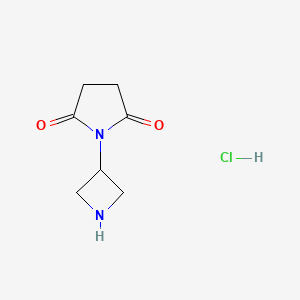![molecular formula C6H4BrN3 B1379910 5-bromo-3H-pirazol[3,4-b]piridina CAS No. 916257-29-9](/img/structure/B1379910.png)
5-bromo-3H-pirazol[3,4-b]piridina
Descripción general
Descripción
5-bromo-3H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a bromine atom attached to the fifth position of the pyrazole ring. It is a medicinally privileged structure,
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Inhibitorios de Química Medicinal
El compuesto se ha utilizado en la síntesis de compuestos inhibitorios con posibles aplicaciones medicinales. Por ejemplo, compuestos novedosos que contienen el fragmento de pirazol[3,4-b]piridina han mostrado buenos efectos inhibitorios con valores de IC50 que van desde 0.057 ± 0.003–3.646 ± 0.203 μM .
Formación de Intermedios Clave en Síntesis Orgánica
En síntesis orgánica, 5-bromo-1H-pirazol[3,4-b]piridina sirve como material de partida para modificaciones químicas adicionales, como la yodación y la protección del grupo NH para producir intermedios clave para moléculas complejas .
Síntesis de Biblioteca de Química Combinatoria
Los investigadores han desarrollado un método de síntesis fácil para una biblioteca combinatoria de derivados tetra- y persustituidos de pirazol[3,4-b]piridina, que es una estructura privilegiada medicinalmente .
Reacciones Facilitadas por Catálisis
El compuesto se ha utilizado para facilitar varias reacciones químicas. Por ejemplo, ha estado involucrado en la síntesis de andamios de pirazol[3,4-b]piridina-5-carboxilato bajo condiciones catalíticas específicas .
Análisis de Isómeros de Estudios de Acoplamiento Molecular
Los isómeros de compuestos que contienen la estructura de pirazol[3,4-b]piridina se han utilizado por separado para estudios de acoplamiento molecular para comprender sus interacciones con objetivos biológicos .
Agentes Terapéuticos Potenciales para el Descubrimiento de Fármacos
En el descubrimiento de fármacos, se están explorando derivados de pirazol[3,4-b]piridina como posibles agentes terapéuticos debido a sus prometedoras actividades biológicas .
Mecanismo De Acción
Target of Action
The primary targets of 5-bromo-3H-pyrazolo[3,4-b]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
5-bromo-3H-pyrazolo[3,4-b]pyridine interacts with its targets, the TRKs, by inhibiting their activities . For instance, a derivative of this compound, referred to as compound C03, showed acceptable activity with an IC50 value of 56 nM, inhibiting the proliferation of the Km-12 cell line .
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
Compound C03, a derivative of 5-bromo-3H-pyrazolo[3,4-b]pyridine, has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The result of the action of 5-bromo-3H-pyrazolo[3,4-b]pyridine is the inhibition of cell proliferation. For example, compound C03 inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Análisis Bioquímico
Biochemical Properties
5-bromo-3H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . The compound interacts with enzymes such as TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase family. These interactions involve binding to the kinase domain of TRKs, thereby inhibiting their activity and preventing downstream signaling pathways that promote cell proliferation and survival .
Cellular Effects
The effects of 5-bromo-3H-pyrazolo[3,4-b]pyridine on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cell lines, such as the Km-12 cell line, with an IC50 value of 0.304 μM . The compound also exhibits selectivity for certain cell lines, including MCF-7 and HUVEC cells . By inhibiting TRKs, 5-bromo-3H-pyrazolo[3,4-b]pyridine disrupts cell signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are critical for cell growth, differentiation, and survival .
Molecular Mechanism
At the molecular level, 5-bromo-3H-pyrazolo[3,4-b]pyridine exerts its effects through binding interactions with the kinase domain of TRKs. This binding inhibits the phosphorylation of the kinase domain, thereby blocking the activation of downstream signaling pathways . The compound’s ability to inhibit TRKs is attributed to its structural compatibility with the ATP-binding pocket of the kinase domain, which prevents ATP from binding and activating the kinase . Additionally, 5-bromo-3H-pyrazolo[3,4-b]pyridine has shown low inhibitory activity against cytochrome P450 isoforms, except for CYP2C9, indicating its potential for selective inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-3H-pyrazolo[3,4-b]pyridine have been observed to change over time. The compound has demonstrated good plasma stability, which is essential for maintaining its inhibitory activity over extended periods .
Dosage Effects in Animal Models
The effects of 5-bromo-3H-pyrazolo[3,4-b]pyridine vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of TRKs, with higher doses leading to more significant inhibition . It is crucial to identify the threshold doses that achieve therapeutic effects without causing toxic or adverse effects. High doses of the compound may lead to toxicity, and careful dosage optimization is necessary to balance efficacy and safety .
Metabolic Pathways
5-bromo-3H-pyrazolo[3,4-b]pyridine is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450 isoforms. The compound’s low inhibitory activity against most cytochrome P450 isoforms, except CYP2C9, suggests that it may have minimal effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 5-bromo-3H-pyrazolo[3,4-b]pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to specific proteins may affect its localization and accumulation in certain tissues . Understanding the transport mechanisms and distribution patterns is essential for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of 5-bromo-3H-pyrazolo[3,4-b]pyridine plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Identifying the subcellular localization can provide insights into its mechanism of action and potential effects on cellular processes .
Propiedades
IUPAC Name |
5-bromo-3H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRGPNOVANIZJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CC(=C2)Br)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


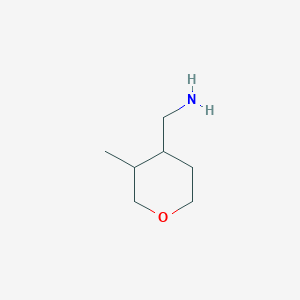
![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1379830.png)

![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1379834.png)
![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride](/img/structure/B1379837.png)
